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Compound of Interest

Compound Name: 6-Methyl-1H-indazol-4-ol

Cat. No.: B1530896

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized for its
versatile biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to
a pyrazole ring, is a bioisostere of indole and is found in numerous FDA-approved drugs.[1][2]
Its prevalence stems from its ability to engage in various non-covalent interactions with
biological targets, including hydrogen bonding, -1t stacking, and hydrophobic interactions.

Indazole derivatives have demonstrated a wide spectrum of pharmacological activities,
including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3] Several
indazole-containing drugs, such as Axitinib, Pazopanib, and Entrectinib, are potent kinase
inhibitors used in cancer therapy.[2][4] The thermodynamic stability of the 1H-indazole tautomer
makes it the predominant form in physiological conditions.[1][5]

Deconstructing 6-Methyl-1H-indazol-4-ol: A
Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of 6-Methyl-1H-indazol-4-ol can be inferred by examining its key
structural features: the indazole core, the 4-hydroxyl group, and the 6-methyl group.

e The 1H-Indazole Core: As the foundational scaffold, it provides the essential framework for
interaction with a multitude of biological targets. Its aromatic nature allows for favorable
stacking interactions within protein binding pockets.
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e The 4-Hydroxyl Group: The hydroxyl group at the C4 position is a critical determinant of
biological activity. As a hydrogen bond donor and acceptor, it can anchor the molecule to
specific amino acid residues in a target protein, such as the hinge region of kinases. This
interaction is often crucial for potent inhibitory activity. Furthermore, the phenolic nature of
this group may open avenues for further derivatization to modulate potency, selectivity, and
pharmacokinetic properties.

e The 6-Methyl Group: The methyl group at the C6 position can influence the molecule's
properties in several ways. It can enhance binding affinity through hydrophobic interactions
with the target protein. Additionally, it may improve metabolic stability by blocking potential
sites of oxidation. The position and nature of substituents on the indazole ring are known to
significantly impact the biological activity of these compounds.[4]

Below is a diagram illustrating the key structural features of 6-Methyl-1H-indazol-4-ol and their
potential roles in biological activity.
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Caption: Hypothetical inhibition of the VEGFR signaling pathway by a 6-Methyl-1H-indazol-4-
ol derivative.

Prominent Kinase Targets for Indazole Derivatives

Research has identified several kinase families that are susceptible to inhibition by indazole-
based compounds.
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. . Examples of Indazole-
Kinase Target Family o Reference
Based Inhibitors

VEGFR Axitinib, Pazopanib [41[6]

PLK4 CFI-400437, CFI-400945 [61[7]

PI3K GDC-0941 [8][9]
LY2874455, various preclinical

FGFR [1114]
compounds

c-Met Merestinib [4]

Trk/ROS1/ALK Entrectinib [4]

Other Potential Biological Activities

While kinase inhibition is the most prominent, the indazole scaffold is associated with a range
of other biological activities.

» Anticancer Activity (Non-kinase targets): Some indazole derivatives exhibit anticancer effects
through mechanisms other than kinase inhibition, such as inducing apoptosis via the
p53/MDM2 pathway or by inhibiting enzymes like indoleamine 2,3-dioxygenase (IDO1). [10]
[11]* Antimicrobial Activity: Certain indazole derivatives have shown activity against various
bacterial and fungal strains. [5][12]* Anti-inflammatory Activity: Indazole-containing
compounds have been investigated for their potential to treat inflammatory conditions. [3]

Synthesis and Experimental Protocols

The synthesis of 6-Methyl-1H-indazol-4-ol and its derivatives can be achieved through various
established methods for constructing the indazole ring system. [1][13]Below are representative
protocols for the synthesis and biological evaluation of such compounds.

Proposed Synthesis of 6-Methyl-1H-indazol-4-ol

A plausible synthetic route starting from a substituted aniline is outlined below. This is a
generalized protocol and would require optimization.

Protocol 1: Synthesis of 6-Methyl-1H-indazol-4-ol
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o Step 1: Nitration of 3-methylphenol. To a solution of 3-methylphenol in a suitable solvent
(e.g., acetic acid), add a nitrating agent (e.qg., nitric acid) dropwise at a low temperature (0-5
°C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the
reaction is quenched with water, and the product, 3-methyl-4-nitrophenol, is extracted and
purified.

o Step 2: Protection of the hydroxyl group. The hydroxyl group of 3-methyl-4-nitrophenol is
protected, for example, as a benzyl ether, by reacting it with benzyl bromide in the presence
of a base (e.g., potassium carbonate) in a solvent like acetone.

o Step 3: Reduction of the nitro group. The nitro group of the protected intermediate is reduced
to an amine using a reducing agent such as hydrogen gas with a palladium on carbon
catalyst or tin(Il) chloride. This yields 4-(benzyloxy)-2-methylaniline.

o Step 4: Diazotization and cyclization. The resulting aniline is diazotized using sodium nitrite
in an acidic medium (e.g., hydrochloric acid) at low temperature, followed by intramolecular
cyclization to form the indazole ring.

o Step 5: Deprotection. The protecting group (e.g., benzyl) is removed, typically by
hydrogenolysis, to yield the final product, 6-Methyl-1H-indazol-4-ol.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound
against a specific kinase.

Protocol 2: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

o Preparation of Reagents: Prepare kinase buffer, kinase solution, substrate solution, ATP
solution, and the test compound dilutions in DMSO.

o Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate/ATP
mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

o ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.
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e Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and
generate a luminescent signal. Incubate for 30 minutes at room temperature.

» Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is
proportional to the amount of ADP generated and thus the kinase activity.

» Data Analysis: Calculate the percent inhibition for each compound concentration and
determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay

This protocol outlines the MTT assay, a common method to assess the effect of a compound
on cell viability. [11] Protocol 3: MTT Cell Viability Assay

o Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a
predetermined density and allow them to adhere overnight. [6]2. Compound Treatment: Treat
the cells with various concentrations of the test compound and a vehicle control (e.g.,
DMSO). Incubate for a specified period (e.g., 72 hours).

e MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals
by viable cells. [14]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent
solution) to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.

Drug Discovery and Development Workflow

The development of a novel indazole-based therapeutic involves a multi-stage process, from
initial discovery to preclinical and clinical evaluation. The following diagram illustrates a typical
workflow.
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Caption: A generalized workflow for the discovery and development of a novel therapeutic

agent.

Future Perspectives and Conclusion

6-Methyl-1H-indazol-4-ol represents a promising starting point for the design of novel
therapeutic agents. Its structural similarity to known kinase inhibitors suggests its potential as
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an anticancer agent. Further derivatization of the 4-hydroxyl and other positions on the
indazole ring could lead to the development of compounds with enhanced potency, selectivity,
and favorable pharmacokinetic profiles.

The exploration of its activity against other target classes, informed by the known diverse

biological activities of the indazole scaffold, may also yield novel therapeutics for a range of

diseases. This technical guide provides a foundational understanding for researchers to

embark on the synthesis, evaluation, and optimization of this and related compounds.
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Indazole — an emerging privileged scaffold: synthesis and its biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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